molecular formula C12H22N2O5 B1482689 N-Ethyl-3-(1-piperidinyl)propanamide oxalate CAS No. 2108815-70-7

N-Ethyl-3-(1-piperidinyl)propanamide oxalate

Cat. No.: B1482689
CAS No.: 2108815-70-7
M. Wt: 274.31 g/mol
InChI Key: SMVCSYSBNPHOKJ-UHFFFAOYSA-N
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Description

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a propanamide chain linking N-ethyl and piperidinyl groups, forming an oxalate salt. This structural motif is common in the design of bioactive molecules, particularly those intended to interact with neurological targets . The piperidine ring is a prevalent feature in many pharmaceuticals, often contributing to a molecule's ability to cross the blood-brain barrier and interact with central nervous system receptors . As a research chemical, this compound serves as a valuable building block or intermediate for scientists developing and studying new therapeutic agents. Its potential mechanism of action in biological systems is likely linked to its structural similarity to other amide and piperidine-containing compounds that function as enzyme inhibitors or receptor modulators . Researchers utilize this compound strictly in vitro to investigate pathways involved in various diseases and to understand structure-activity relationships (SAR) without implying any confirmed therapeutic effect. The oxalate salt form typically enhances the compound's stability and solubility for experimental purposes. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-ethyl-3-piperidin-1-ylpropanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.C2H2O4/c1-2-11-10(13)6-9-12-7-4-3-5-8-12;3-1(4)2(5)6/h2-9H2,1H3,(H,11,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCSYSBNPHOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCN1CCCCC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation

The core amide structure is prepared by coupling a 3-(1-piperidinyl)propanamide intermediate with an ethyl group on the nitrogen. Common methods for amide synthesis applicable here include:

A representative reaction scheme:

Step Reagents/Conditions Outcome
1 Piperidine derivative + ethyl acyl chloride, base (e.g., triethylamine), solvent (e.g., methylene chloride), room temperature Formation of N-ethyl piperidinyl amide
2 Purification via extraction and crystallization Isolated amide intermediate

Piperidine Ring Functionalization

The piperidine ring is often introduced or modified prior to amide formation. For example, 1-methyl or 1-ethyl piperidine derivatives are prepared by:

  • Alkylation of piperidine nitrogen with alkyl halides under controlled conditions.
  • Subsequent conversion to carboxamide by reaction with acid chlorides or activated acids.

Formation of the Oxalate Salt

The final step involves converting the free base amide into its oxalate salt to enhance solubility and stability:

  • Dissolution of the free base in an appropriate solvent (e.g., water or ethanol).
  • Addition of oxalic acid solution under stirring at room temperature or mild heating.
  • Precipitation of the oxalate salt by cooling or solvent evaporation.
  • Filtration and drying to obtain crystalline this compound.

Research Findings and Optimization Data

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Amide formation via acyl chloride method Room temperature, 3–5 hours, triethylamine base ~70–80% High purity product after extraction and crystallization
Amidation via CDI activation Mild temperature (25–40°C), toluene solvent 70–75% Avoids harsh acid chlorides, suitable for sensitive substrates
Oxalate salt formation Room temp or mild reflux, aqueous oxalic acid >85% Produces stable crystalline salt with improved solubility

Solvent and Temperature Effects

  • Use of anhydrous solvents like THF or diethyl ether during organolithium-mediated steps (if applicable) improves selectivity and yield.
  • Salt formation is favored by slow cooling and addition of co-solvents (e.g., n-hexane) to precipitate pure crystalline oxalate salt.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Acyl chloride acylation Ethyl acyl chloride, triethylamine, piperidine derivative Straightforward, high yield Requires handling acid chlorides, HCl byproduct 70–80%
CDI-mediated amidation Carbonyl diimidazole, amine, toluene Mild conditions, good for sensitive groups Requires purification by chromatography 70–75%
Organolithium intermediates (for ring modification) Phenyllithium, n-hexyllithium, anhydrous solvents Enables selective functionalization Requires inert atmosphere, low temp control Variable, moderate
Oxalate salt formation Oxalic acid, aqueous or alcoholic solvent Improves solubility and stability Additional purification step >85%

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(1-piperidinyl)propanamide oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is characterized by its ethyl substitution on the nitrogen atom of a piperidine ring, contributing to its solubility and stability as an oxalate salt. The molecular formula is C9H16N2O2C_9H_{16}N_2O_2, appearing as a crystalline white powder. Its structure allows for diverse reactivity typical of amides and piperidine derivatives, making it suitable for various synthetic applications.

Pharmaceutical Applications

Potential Therapeutic Uses:
this compound has been studied for its interactions with neurotransmitter receptors, particularly opioid and orexin receptors. These interactions suggest possible therapeutic applications in:

  • Pain Management: Its structural similarities to known analgesics indicate potential use as a pain reliever.
  • Sleep Regulation: The compound may also play a role in modulating sleep patterns through orexin receptor activity.

Case Studies:
Research indicates that compounds similar to this compound exhibit significant biological activity. For instance, studies have shown that related piperidine derivatives can effectively interact with opioid receptors, leading to analgesic effects in animal models. Specific experiments demonstrated that these compounds could reduce pain responses comparable to established medications like morphine.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(1-piperidinyl)propanamide oxalate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its activity, allowing it to bind to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name N-Substituent Piperidine Position Salt Form Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Ethyl 1 (nitrogen) Oxalate C12H22N2O5 274.32 (calculated) Not available
N-Methyl-3-(1-piperidinyl)propanamide oxalate Methyl 1 (nitrogen) Oxalate C11H20N2O5 260.29 BBC/876
Norcodeine Hydrochloride Phenyl 4 (carbon) Hydrochloride C18H22N2O2·HCl Not provided 467-15-2
Norfentanyl-D5 Oxalate Pentadeuterophenyl 4 (carbon) Oxalate Not provided Not provided Not available

Key Observations:

Phenyl or deuterated phenyl substituents (e.g., Norcodeine, Norfentanyl-D5) introduce aromatic bulk, which may alter receptor binding kinetics .

Piperidine Position: Attachment at the 1-position (nitrogen) in the target compound vs. 4-position (carbon) in Norcodeine/Norfentanyl-D5 creates distinct spatial configurations. This difference likely impacts interactions with opioid receptors or other biological targets .

Salt Form: Oxalate salts (target compound, Norfentanyl-D5) generally exhibit lower aqueous solubility compared to hydrochlorides (Norcodeine) but offer enhanced crystallinity for analytical standardization .

Deuterated Analogs: Norfentanyl-D5, a deuterated variant, is primarily used as an internal standard in mass spectrometry rather than therapeutic applications .

Research Implications and Unresolved Questions

  • Synthetic Utility : The oxalate salt form may facilitate purification and quantification in forensic or pharmaceutical quality control workflows .
  • Knowledge Gaps: CAS numbers and molecular weights for some analogs remain undocumented, necessitating further experimental characterization.

Biological Activity

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a compound of interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an ethyl group attached to the nitrogen atom of a piperidine ring, forming an oxalate salt which enhances its solubility and stability. Its molecular formula is C9H16N2O2C_9H_{16}N_2O_2, and it appears as a crystalline white powder.

Research indicates that this compound may act as a receptor agonist , particularly interacting with neurotransmitter receptors such as opioid and orexin receptors. These interactions suggest potential therapeutic applications in pain management and sleep regulation.

Binding Affinity Studies

Preliminary studies have focused on the binding affinity of this compound at various receptors:

Receptor Type Binding Affinity Potential Effects
Opioid ReceptorsModerateAnalgesic effects
Orexin ReceptorsHighSleep regulation

These findings indicate that the compound may exhibit significant pharmacological properties related to pain relief and sleep modulation.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can influence cellular mechanisms:

  • Macrophage Function : Oxalate exposure has been shown to alter macrophage bioenergetics, leading to increased oxidative stress and inflammatory cytokine production. This suggests that the compound may impact immune responses, potentially compromising anti-bacterial activities in macrophages .
  • Cytokine Secretion : Treatment with oxalate resulted in increased levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) while decreasing anti-inflammatory cytokine levels (e.g., IL-10), indicating a shift towards a pro-inflammatory state in the presence of this compound .

Case Studies

A notable case study involved the administration of compounds related to this compound in models of pain and inflammation. Results indicated a significant reduction in pain responses in animal models, aligning with the hypothesis that this compound could serve as an analgesic agent .

Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Pain Management : Its interaction with opioid receptors suggests potential use in developing new analgesics.
  • Sleep Disorders : The affinity for orexin receptors indicates possible applications in treating sleep-related issues.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-Ethyl-3-(1-piperidinyl)propanamide oxalate?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for identifying impurities and confirming molecular weight. For example, impurities in structurally similar propanamide derivatives were resolved using LC-MS with optimized mobile phases and column conditions .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for verifying the ethyl and piperidinyl substituents. Comparative analysis with reference spectra from databases like NIST Chemistry WebBook ensures accuracy .
  • Titration or UV-Vis Spectrophotometry can quantify oxalate content, though discrepancies may arise between methods (e.g., titration vs. spectrophotometry results in cassava oxalate studies) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by preparing buffered solutions (pH 1–12) and incubating the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
  • Reference gut microbiota studies on oxalate degradation to assess biological stability .
  • Storage recommendations from safety data sheets (e.g., dry, inert atmospheres) should guide baseline conditions .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize by-products like enantiomers or alkylation artifacts?

  • Methodological Answer :

  • Use chiral purity control for intermediates. For example, lacosamide synthesis avoided enantiomeric impurities by ensuring 100% chiral purity of starting materials .
  • Employ stepwise condensation (e.g., ethanol/piperidine at 0–5°C for 2 hours) to reduce side reactions, as seen in propanamide derivative syntheses .
  • Optimize reaction temperature and solvent selection based on statistical experimental designs, similar to battery-grade iron oxalate synthesis .

Q. How can researchers resolve discrepancies in oxalate quantification data obtained via titration versus spectrophotometry?

  • Methodological Answer :

  • Cross-validate methods using certified oxalate standards. For example, cassava studies showed significant differences (77.66 mg/100g via titration vs. 151.19 mg/100g via spectrophotometry), highlighting the need for method-specific calibration .
  • Account for matrix effects (e.g., interfering ions in titration) by incorporating chelating agents or sample pre-treatment.

Q. What metabolic pathways are anticipated for N-Ethyl-3-(1-piperidinyl)propanamide in preclinical models, and how can they be elucidated?

  • Methodological Answer :

  • Use radiolabeled compounds (e.g., ¹⁴C-labeled propanamide) in rat models to track metabolites in urine/feces via LC-MS/MS .
  • Perform in vitro hepatic microsome assays to identify cytochrome P450-mediated oxidation or hydrolysis pathways.
  • Compare results to structurally related SARMs (Selective Androgen Receptor Modulators), where propanamide templates undergo hydroxylation and glucuronidation .

Contradiction Analysis

  • Oxalate Stability : While titration methods suggest lower oxalate content, spectrophotometry may overestimate due to non-specific absorbance. Researchers must validate methods against certified standards and report methodological limitations .
  • Synthetic By-Products : Discrepancies in impurity profiles (e.g., enantiomers vs. alkylation artifacts) require rigorous intermediate characterization using chiral columns or X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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